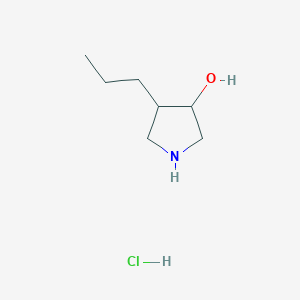
4-Propylpyrrolidin-3-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylpyrrolidin-3-ol;hydrochloride is a chemical compound belonging to the class of organic compounds known as pyrrolidines. It is characterized by a pyrrolidine ring, a five-membered lactam, with a hydroxyl group at the third position and a propyl group at the fourth position, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Reduction of Pyrrolidin-3-one: The compound can be synthesized by the reduction of pyrrolidin-3-one using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group with a propylamine under acidic conditions.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is crucial to achieving the desired product.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be used to synthesize the compound from its oxidized forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acidic conditions and nucleophiles such as alkyl halides are typically employed.
Major Products Formed:
Oxidation: Pyrrolidin-3-one, pyrrolidin-3-carboxylic acid.
Reduction: 4-Propylpyrrolidin-3-ol.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Propylpyrrolidin-3-ol;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which 4-Propylpyrrolidin-3-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds, while the propyl group can interact with hydrophobic regions of target molecules. The exact mechanism depends on the specific application and the biological or chemical system .
Vergleich Mit ähnlichen Verbindungen
3-Pyrrolidinol: Similar structure but lacks the propyl group.
4-Butylpyrrolidin-3-ol: Similar structure with a butyl group instead of a propyl group.
Pyrrolidin-3-one: Oxidized form of 4-Propylpyrrolidin-3-ol.
Uniqueness: 4-Propylpyrrolidin-3-ol;hydrochloride is unique due to its specific combination of a pyrrolidine ring with a propyl group, which influences its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H16ClNO |
|---|---|
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
4-propylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-3-6-4-8-5-7(6)9;/h6-9H,2-5H2,1H3;1H |
InChI-Schlüssel |
FECIVVIUQJHLRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CNCC1O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


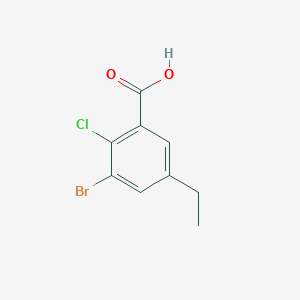
![[(2R,3S,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15361759.png)
![[(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B15361764.png)
![Ethyl 3-amino-6,7-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B15361776.png)
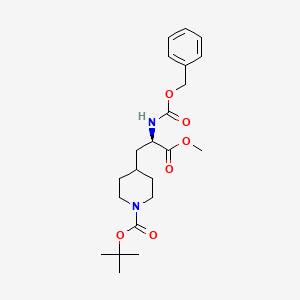
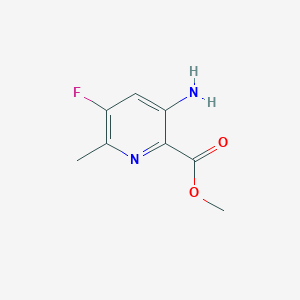

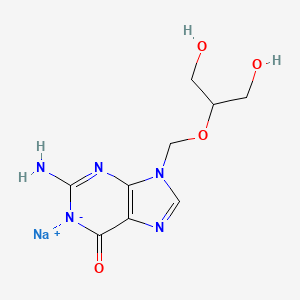
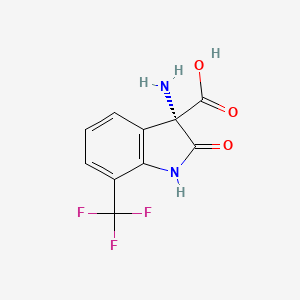
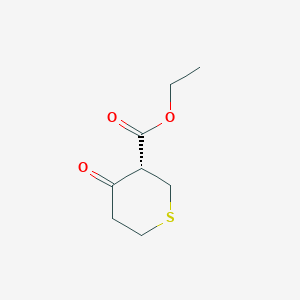
![tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B15361831.png)
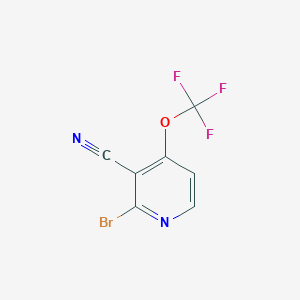
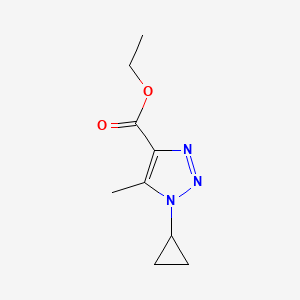
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
